molecular formula C21H23N3OS2 B2473315 2-(4-{3-[(4-Methylphenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole CAS No. 887462-26-2

2-(4-{3-[(4-Methylphenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole

Cat. No. B2473315
CAS RN: 887462-26-2
M. Wt: 397.56
InChI Key: DDYDRDXEWLYIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{3-[(4-Methylphenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole, also known as MBPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound belongs to the class of benzothiazole derivatives and has been shown to have potential therapeutic effects in various diseases, including cancer and neurological disorders.

Scientific Research Applications

Anticancer Activity

  • A study by Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, against a wide range of cancer cell lines.

Pharmacological Activity

  • Research by Ghule, Deshmukh, & Chaudhari (2013) investigated the anticancer and anti-inflammatory activity of benzothiazole derivatives linked via acetamido bridge to piperazine. They found that certain compounds exhibited excellent anti-inflammatory activity.

Antimicrobial Activity

  • A study by Patel & Agravat (2009) synthesized derivatives of benzothiazoles and found them to possess significant antibacterial activity.

Anti-HIV Activity

  • Al-Soud et al. (2010) investigated N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides for their antiproliferative activity and screened them as inhibitors against HIV-1 and HIV-2.

Antimycobacterial Activity

  • Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds and evaluated their anti-microbial activity.

Anti-acetylcholinesterase Activity

  • A study by Mohsen et al. (2014) synthesized benzothiazole derivatives with piperazine and thiocarbamate moieties and investigated their potential as anticholinesterase agents.

Corrosion Inhibition

  • Research by Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for steel in an acidic solution.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Antitumor Activity

  • Li et al. (2020) synthesized and evaluated 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety for antitumor activities.

Synthesis and Structural Analysis

  • Said et al. (2020) reported an eco-friendly microwave-assisted synthesis of benzothiazole derivatives and performed structural analysis.

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-16-6-8-17(9-7-16)26-15-10-20(25)23-11-13-24(14-12-23)21-22-18-4-2-3-5-19(18)27-21/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYDRDXEWLYIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-1-one

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